5-Fluoro-2-nitrophenyl 2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-8-5-6-11(16(18)19)12(7-8)20-13(17)9-3-1-2-4-10(9)15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNGQUFVJJLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 5 Fluoro 2 Nitrophenyl 2 Fluorobenzoate
Retrosynthetic Analysis and Strategic Disconnections for Compound Assembly
A retrosynthetic approach to 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (B1215865) identifies the key ester linkage as the primary point for disconnection. This bond cleavage logically separates the molecule into two precursor fragments: a phenolic component, 5-fluoro-2-nitrophenol (B146956), and a carboxylic acid derivative, 2-fluorobenzoic acid or its more reactive acyl chloride counterpart, 2-fluorobenzoyl chloride. This strategic disconnection simplifies the synthetic challenge into two smaller, more manageable objectives: the synthesis of the functionalized phenol (B47542) and the functionalized benzoic acid, followed by their condensation.
The synthesis of the precursors for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate is a critical step that relies on precise control of electrophilic and nucleophilic aromatic substitution reactions.
The phenolic precursor, 5-fluoro-2-nitrophenol, can be synthesized from commercially available 2,4-difluoronitrobenzene (B147775). A patented method outlines a two-step process beginning with a nucleophilic aromatic substitution reaction. google.com In the first step, 2,4-difluoronitrobenzene is treated with ammonia (B1221849), where the amino group selectively displaces the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group. This reaction yields 5-fluoro-2-nitroaniline (B53378). google.com The subsequent step involves the diazotization of the amino group in 5-fluoro-2-nitroaniline using a mixture of sulfuric acid and sodium nitrite (B80452), followed by hydrolysis of the resulting diazonium salt to afford the desired 5-fluoro-2-nitrophenol. This method is advantageous due to its good selectivity and high yield. google.com
| Starting Material | Reagents | Intermediate/Product | Temperature (°C) | Yield |
| 2,4-Difluoronitrobenzene | 1. Strong ammonia water 2. Cooling | 5-Fluoro-2-nitroaniline | 35-40 (amination) 5-10 (crystallization) | High |
| 5-Fluoro-2-nitroaniline | 1. Sulfuric acid, Sodium nitrite 2. Heating | 5-Fluoro-2-nitrophenol | 0-10 (diazotization) 90-95 (hydrolysis) | High |
The carboxylic acid precursor, 2-fluorobenzoic acid, is accessible through the functionalization of a simpler aromatic starting material. One common route involves the nitration of 3-fluorobenzoic acid. google.com This electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, introduces a nitro group onto the benzene (B151609) ring. The directing effects of the existing fluorine and carboxylic acid groups guide the position of nitration. Subsequent chemical modifications would then be necessary to arrive at the 2-fluoro isomer if not directly accessible. Alternatively, direct fluorination methods on substituted benzoic acids are also an area of active research. arkat-usa.org
| Starting Material | Reagents | Product | Temperature (°C) | Yield |
| 3-Fluorobenzoic Acid | 100% Nitric Acid, 100% Sulfuric Acid | 5-Fluoro-2-nitrobenzoic acid | -10 to +35 | >85% |
Esterification Strategies and Reagent Selection for Aryl Benzoate (B1203000) Formation
The formation of the ester bond in this compound can be achieved through several established esterification methods. The choice of strategy often depends on the reactivity of the precursors and the desired reaction conditions.
A straightforward and common approach is the reaction of the acid chloride with the phenol. In this case, 2-fluorobenzoic acid would first be converted to the more reactive 2-fluorobenzoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with 5-fluoro-2-nitrophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. conicet.gov.ar
Alternatively, direct condensation of 2-fluorobenzoic acid and 5-fluoro-2-nitrophenol can be facilitated by coupling agents. The Steglich esterification, for example, employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is effective for sterically hindered substrates. researchgate.net Another powerful method is the Mitsunobu reaction, which utilizes a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netresearchgate.net The Mitsunobu reaction is known for its mild conditions and high yields, even with challenging substrates. researchgate.netresearchgate.net
| Esterification Method | Key Reagents | Advantages |
| Acid Chloride Method | Thionyl chloride (or similar), Pyridine (or other base) | High reactivity, generally good yields. |
| Steglich Esterification | DCC, DMAP | Good for sterically hindered substrates. |
| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | Mild reaction conditions, high yields. researchgate.netresearchgate.net |
Classical and Contemporary Approaches to Aryl Ester Synthesis
The synthesis of aryl esters, including fluorinated benzoates, is a cornerstone of organic chemistry, with both well-established and modern methods offering various advantages in terms of efficiency, selectivity, and environmental impact.
To improve the efficiency and selectivity of aryl ester synthesis, various catalyst systems have been developed. These catalysts can activate the carboxylic acid, facilitate the nucleophilic attack, or promote the departure of the leaving group.
For traditional esterification reactions, strong protic acids like sulfuric acid or p-toluenesulfonic acid are often used. researchgate.net However, these can be corrosive and difficult to separate from the reaction mixture. Heterogeneous solid acid catalysts, such as modified montmorillonite (B579905) clays (B1170129) or zeolites, offer an attractive alternative as they are easily recoverable and reusable. mdpi.comijstr.orgepa.gov For instance, phosphoric acid-modified Montmorillonite K-10 has been shown to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov
In recent years, metal-based catalysts have also gained prominence. Copper-catalyzed cross-coupling reactions of aryl bromides or chlorides with malonates provide a route to α-aryl-esters in the presence of a suitable ligand and a green solvent. organic-chemistry.org
| Catalyst Type | Examples | Advantages |
| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | Effective for many esterifications. researchgate.net |
| Heterogeneous Solid Acid | Modified Montmorillonite K10, Zeolites | Recyclable, reduced corrosion and waste. mdpi.comijstr.orgepa.gov |
| Metal-based | Copper salts with ligands | High efficiency for specific cross-coupling reactions. organic-chemistry.org |
Green Chemistry Principles Applied to the Synthesis of Fluorinated Benzoate Esters
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including fluorinated benzoate esters, to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and more energy-efficient processes.
The selection of reaction solvents is a key aspect of green chemistry. Traditional volatile organic compounds (VOCs) are being replaced by more environmentally benign alternatives. For copper-catalyzed arylation reactions, which are relevant to ester synthesis, alkyl acetates and cyclopentyl methyl ether (CPME) have been identified as viable green solvents. whiterose.ac.ukrsc.org Water is also being explored as a solvent for some synthetic steps, given its non-toxic and non-flammable nature. mdpi.com
| Green Chemistry Approach | Examples | Benefit |
| Use of Green Solvents | Cyclopentyl methyl ether (CPME), Alkyl acetates, Water | Reduced toxicity and environmental impact. whiterose.ac.ukrsc.orgmdpi.com |
| Recyclable Catalysts | Solid acids, Magnetic-responsive catalysts, Zinc(II) salts | Minimized waste, reduced cost, and simplified purification. csic.esrsc.orgnicl.itnih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times and potentially lower energy consumption. researchgate.net |
Development of Sustainable Solvent Systems and Solvent-Free Methodologies
The traditional Schotten-Baumann reaction often utilizes a biphasic system with an organic solvent like dichloromethane (B109758) and an aqueous base. testbook.com However, contemporary research focuses on minimizing or eliminating volatile organic solvents due to their environmental impact. nih.govjetir.org
Solvent-Free Approaches: A significant advancement in the esterification of phenols is the development of solvent-free reaction conditions. Research has demonstrated that phenols can be conveniently acylated by acid chlorides at room temperature in the absence of any solvent, using a catalytic amount of titanium dioxide (TiO₂). This method offers high yields, involves a simple workup, and utilizes an inexpensive, commercially available, and reusable catalyst. Such a solvent-free approach represents a key green alternative for the synthesis of esters like this compound. jmchemsci.com
Alternative Solvent Systems: Where solvents are necessary, the focus has shifted to "green solvents" designed to reduce environmental and health impacts. orientjchem.org
Phase-Transfer Catalysis (PTC): This technique enhances the reaction rate between reactants located in different immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the acyl chloride). researchgate.net It can decrease pollution and reaction expenses by using systems like aqueous NaOH and dichloromethane in the presence of a catalyst like tetrabutylammonium (B224687) chloride, leading to rapid and efficient esterification. researchgate.net
Bio-based Solvents: Solvents derived from renewable sources, such as ethyl lactate, are increasingly considered as sustainable alternatives to conventional organic solvents. orientjchem.org
Water: As the ultimate green solvent, water is the medium of choice for many biocatalytic processes, which are gaining traction in chemical synthesis for their efficiency and reduced environmental footprint. nih.govjetir.org
The table below summarizes potential sustainable methodologies applicable to the synthesis of the target compound.
| Methodology | Catalyst/Conditions | Advantages |
| Solvent-Free Synthesis | Titanium Dioxide (TiO₂) | Environmentally benign, simple workup, reusable catalyst, high yields. |
| Phase-Transfer Catalysis | Tetrabutylammonium Chloride / Biphasic System | Rapid reaction times, high efficiency, reduced pollution. researchgate.net |
| Green Solvents | Water, Ethyl Lactate, etc. | Reduced toxicity and environmental impact compared to traditional solvents. orientjchem.org |
Atom Economy and Reaction Efficiency Considerations in Novel Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the desired product. youtube.com For the synthesis of this compound from 5-fluoro-2-nitrophenol and 2-fluorobenzoyl chloride, the reaction is a condensation that produces one molecule of hydrogen chloride (HCl) as a byproduct.
Reaction: C₆H₄FNO₃ (5-fluoro-2-nitrophenol) + C₇H₄FClO (2-fluorobenzoyl chloride) → C₁₃H₇F₂NO₄ (this compound) + HCl
Atom Economy Calculation: The theoretical atom economy can be calculated using the molecular weights of the products.
| Compound | Formula | Molecular Weight ( g/mol ) |
| Desired Product | C₁₃H₇F₂NO₄ | 279.20 |
| Byproduct | HCl | 36.46 |
| Total Products | - | 315.66 |
Atom Economy = (Mass of Desired Product / Total Mass of All Products) x 100
Atom Economy = (279.20 / 315.66) x 100 ≈ 88.45%
Mechanistic Investigations of this compound Formation
The formation of this compound via the Schotten-Baumann reaction follows a well-established nucleophilic acyl substitution mechanism. iitk.ac.in
Elucidation of Reaction Intermediates in Esterification Processes
The reaction proceeds through a distinct, high-energy tetrahedral intermediate. The key steps are as follows:
Nucleophile Activation: Phenols are generally weak nucleophiles. Therefore, a base (e.g., aqueous sodium hydroxide (B78521) or pyridine) is used to deprotonate the hydroxyl group of 5-fluoro-2-nitrophenol. testbook.comvedantu.com This creates the more potent nucleophile, the 5-fluoro-2-nitrophenoxide ion. vedantu.comlibretexts.org
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. vedantu.comchemistnotes.com This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate . vedantu.comjk-sci.com
Intermediate Collapse and Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group is expelled. In this case, the chloride ion is an excellent leaving group. quora.com This elimination step results in the formation of the final ester product, this compound. vedantu.com
In amine-catalyzed versions of this reaction, an acylammonium salt can be formed as a key reactive intermediate between the amine and the acyl chloride, which is then attacked by the phenol. researchgate.net
Kinetic Studies and Rate Law Derivations for Formation Pathways
While no specific kinetic studies for the formation of this compound have been reported, the rate of reaction can be inferred from studies of analogous systems. The rate of esterification is dependent on several factors:
Nucleophilicity of the Phenol: The reaction rate is significantly enhanced by converting the phenol to its conjugate base, the phenoxide ion, which is a much stronger nucleophile. vedantu.comdocbrown.info The presence of electron-withdrawing groups (like the nitro and fluoro groups on the phenoxide) can decrease nucleophilicity, potentially slowing the reaction compared to unsubstituted phenol.
Electrophilicity of the Acyl Chloride: The reactivity of the acyl chloride is crucial. Aromatic acyl chlorides like 2-fluorobenzoyl chloride are generally less reactive than aliphatic acyl chlorides due to the resonance stabilization of the benzene ring. libretexts.orgchemguide.co.uk
Catalyst and Solvent: The choice of base and solvent system profoundly impacts the reaction rate. researchgate.netresearchgate.net
Rate Law Derivation: The reaction is a bimolecular process. Assuming the formation of the phenoxide is a rapid pre-equilibrium, the rate-determining step is the nucleophilic attack of the phenoxide on the acyl chloride. Therefore, the reaction would be expected to follow second-order kinetics.
The general rate law can be expressed as: Rate = k [5-fluoro-2-nitrophenoxide] [2-fluorobenzoyl chloride]
Where k is the second-order rate constant. Kinetic investigations of similar reactions, such as the reaction between benzoyl chloride and phenol, have been conducted using techniques like stopped-flow FT-IR spectroscopy to monitor the reaction progress in real-time. researchgate.net Furthermore, the hydrolysis of related nitrophenyl esters is often studied kinetically by spectrophotometrically monitoring the release of the colored nitrophenolate anion, a technique that could potentially be adapted to study the formation of the target compound. researchgate.net
Reactivity and Transformational Chemistry of 5 Fluoro 2 Nitrophenyl 2 Fluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitroaromatic Moiety
The 5-fluoro-2-nitrophenyl group is highly activated towards nucleophilic aromatic substitution. This reactivity stems from the strong electron-withdrawing nature of the nitro (NO₂) group, which is positioned ortho to the fluorine atom. This arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgbyjus.com The reaction proceeds via an addition-elimination pathway, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
Investigating Reactivity Trends Towards Diverse Nucleophiles
The fluorine atom on the nitroaromatic ring serves as an effective leaving group in SNAr reactions. The compound is expected to react with a variety of soft and hard nucleophiles, including amines, alkoxides, thiolates, and carbanions, to yield a range of substituted products. The general order of reactivity for leaving groups in activated SNAr reactions is F > Cl > Br > I. nih.gov This is contrary to SN1/SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. nih.govwikipedia.org
Studies on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful substitution of the fluorine atom with various oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.org It is anticipated that 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (B1215865) would exhibit similar reactivity patterns.
Table 1: Predicted Reactivity of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate with Various Nucleophiles
| Nucleophile | Reagent Example | Predicted Product Structure |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Fluorobenzoyl 5-methoxy-2-nitrophenoxide |
| Nitrogen | Piperidine | 2-Fluorobenzoyl 5-(piperidin-1-yl)-2-nitrophenoxide |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-Fluorobenzoyl 2-nitro-5-(phenylthio)phenoxide |
| Carbon | Diethyl Malonate Anion | 2-Fluorobenzoyl 5-(diethyl malonate)-2-nitrophenoxide |
Mechanistic Aspects of SNAr Pathways with the 5-Fluoro-2-nitrophenyl System
The mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. byjus.com
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine leaving group (the ipso-carbon). This forms a tetrahedral, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant resonance stabilization. youtube.commasterorganicchemistry.com
Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context.
The stability of the Meisenheimer complex is paramount to the reaction's feasibility. The presence of the strongly electron-withdrawing nitro group ortho and para to the site of nucleophilic attack is essential for this stabilization. masterorganicchemistry.com In the 5-fluoro-2-nitrophenyl system, the nitro group is ortho to the fluorine leaving group, providing optimal stabilization for the anionic intermediate and thereby facilitating the reaction. byjus.com
Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester
The ester linkage in this compound is activated towards nucleophilic acyl substitution due to the electron-withdrawing nature of the 5-fluoro-2-nitrophenoxy leaving group. This makes the ester susceptible to both hydrolysis and transesterification under appropriate conditions.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetic Profiles
Acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. jk-sci.com Water then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Following proton transfer, the 5-fluoro-2-nitrophenol (B146956) leaving group is eliminated, and deprotonation of the resulting carboxylic acid regenerates the acid catalyst. youtube.com
However, acid-catalyzed hydrolysis is a reversible process, and for preparative purposes, it is often less favored than base-promoted hydrolysis, which is typically irreversible. jk-sci.comquora.com The kinetic profile is generally first-order with respect to both the ester and the acid catalyst.
Base-Promoted Hydrolysis Mechanisms and Their Determinants
Base-promoted hydrolysis (saponification) is a highly effective and generally irreversible method for cleaving the ester bond. quora.com The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. jk-sci.com This forms a tetrahedral alkoxide intermediate. Subsequently, the intermediate collapses, expelling the 5-fluoro-2-nitrophenoxide anion—a relatively stable leaving group due to resonance and inductive stabilization from the nitro and fluoro substituents. The reaction is driven to completion by the final, irreversible deprotonation of the resulting 2-fluorobenzoic acid by the strongly basic 5-fluoro-2-nitrophenoxide. jk-sci.com
Kinetic studies on analogous substituted phenyl benzoates show that the reaction rate is highly sensitive to the electronic properties of both the leaving group and the acyl moiety. rsc.orgresearchgate.net Electron-withdrawing groups on the phenoxy leaving group accelerate the reaction by stabilizing the forming negative charge in the transition state and increasing the stability of the leaving anion.
Table 2: Hypothetical Kinetic Data for Hydrolysis of this compound
| Condition | pH | Relative Rate Constant (k_rel) | Mechanism |
| Acidic | 2 | 1 | AAC2 |
| Neutral | 7 | ~10 | Uncatalyzed |
| Basic | 10 | >10,000 | BAC2 |
Transesterification as a Strategy for Structural Diversification
Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org Given its activated nature, this compound is an excellent candidate for transesterification reactions.
Under basic conditions, an alkoxide nucleophile (RO⁻) attacks the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then expels the 5-fluoro-2-nitrophenoxide leaving group to form a new ester. masterorganicchemistry.com This process is an equilibrium, but it can be driven to completion by using the desired alcohol as the solvent. ucla.edu
Alternatively, acid-catalyzed transesterification involves protonation of the carbonyl, making it more electrophilic for attack by a neutral alcohol molecule. wikipedia.orgmasterorganicchemistry.com This method is also reversible.
Transesterification of this compound with a library of different alcohols provides a powerful synthetic route for generating a diverse range of 2-fluorobenzoate esters, allowing for the systematic modification of the ester functionality for various applications.
Reduction Chemistry of the Nitro Group and Selective Derivatization
The selective reduction of the nitro group to an amino group is a pivotal transformation, as it converts an electron-withdrawing group into a versatile electron-donating group, opening up a wide array of subsequent derivatization possibilities. The challenge in molecules like this compound lies in achieving this reduction with high chemoselectivity, preserving the sensitive ester functionality and the carbon-fluorine bonds.
The reduction of aromatic nitro compounds in the presence of other reducible functional groups, such as esters, requires carefully chosen reagents. Standard catalytic hydrogenation is a common and effective method. wikipedia.org However, other methodologies involving metal-based reductants or hydride transfer agents have been developed to enhance selectivity and functional group tolerance. d-nb.infomasterorganicchemistry.com
Several methods are suitable for the selective reduction of the nitro group in complex substrates bearing ester functionalities. researchgate.net These include:
Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgmasterorganicchemistry.com The choice of catalyst can be crucial to avoid dehalogenation, with Raney nickel sometimes being preferred in the presence of aromatic halides.
Metal/Acid Systems: The use of easily oxidized metals in acidic media provides a mild and selective method for reducing nitro groups. masterorganicchemistry.comlibretexts.org Common systems include iron (Fe) in acetic or hydrochloric acid (Béchamp reduction), tin (Sn) or zinc (Zn) in hydrochloric acid. wikipedia.orglibretexts.org
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as hydrazine (B178648) or formic acid derivatives, in the presence of a metal catalyst. A system employing hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature in good yields without affecting other reducible moieties.
Sodium Borohydride (B1222165) with Transition Metal Salts: While sodium borohydride (NaBH₄) alone typically reduces esters but not nitro groups, its reactivity can be modified. d-nb.infojsynthchem.com A combination of NaBH₄ with iron(II) chloride (FeCl₂) has been demonstrated to be a highly chemoselective system for reducing nitroarenes to their corresponding anilines in excellent yields (up to 96%) while leaving ester groups intact. d-nb.inforesearchgate.net
The following table summarizes various methodologies applicable for the selective reduction of the nitro group to an amine in substrates containing ester functionalities.
| Reagent/System | Catalyst/Conditions | Selectivity Notes |
| H₂ | Pd/C, PtO₂, or Raney Ni | High pressure and/or temperature may be required. Raney Ni can be preferable to avoid dehalogenation. wikipedia.orglibretexts.org |
| Fe / HCl or CH₃COOH | Acidic medium | A classic, mild, and often used method for selective nitro reduction. masterorganicchemistry.comlibretexts.org |
| SnCl₂ / HCl | Ethanolic or acidic solution | Provides a mild method for reduction in the presence of other reducible groups. wikipedia.org |
| Zn / HCl or CH₃COOH | Acidic medium | Another common metal-acid system for selective reduction. wikipedia.orglibretexts.org |
| NaBH₄ / FeCl₂ | THF, 25–28°C | High chemoselectivity for the nitro group over the ester group has been reported, with yields up to 96%. d-nb.inforesearchgate.net |
| Hydrazine Glyoxylate / Zn | Room Temperature | Effective for selective reduction without hydrogenolysis of sensitive groups. |
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The most widely accepted general pathway, particularly in chemical and electrochemical reductions, is the Haber-Lukashevich mechanism. orientjchem.org This pathway involves the stepwise reduction of the nitro group.
The general mechanism can be outlined as follows:
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-N=O). This is a two-electron reduction.
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative (-NHOH), another two-electron step.
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (-NH₂), the final two-electron reduction step.
Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitroarene) → (Nitrosoarene) → (Arylhydroxylamine) → (Arylamine)
Under certain conditions, particularly in catalytic hydrogenation, the process is believed to occur on the surface of the metal catalyst. orientjchem.org The reaction begins with the interaction of molecular hydrogen with the metal centers, followed by the interaction of the nitro compound with the activated hydrogen on the catalyst surface. The resulting adduct is sequentially reduced, and the final amine product is displaced from the catalyst surface. orientjchem.org The intermediates, such as the nitroso and hydroxylamine species, are typically highly reactive and are not isolated under normal reduction conditions leading to the amine. numberanalytics.com
Electrophilic Aromatic Substitution on the Fluorobenzoate Ring
The structure of this compound contains two distinct aromatic rings. The 5-fluoro-2-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the nitro group and the ester oxygen. Conversely, the 2-fluorobenzoate ring is also deactivated, but less so, making it the more likely site for any potential EAS reactions.
When considering electrophilic attack on the 2-fluorobenzoate portion of the molecule, the outcome is governed by the competing directing effects of the two substituents: the fluorine atom and the ester group (-O-C=O)-Ar').
Ester Functionality (-O-CO-Ar'): The ester group, when attached to the ring via its oxygen atom as it is here, presents a more complex scenario. The oxygen atom itself has lone pairs and can act as a resonance donor, which would direct ortho- and para-. However, it is part of a larger ester structure connected to the strongly deactivated 5-fluoro-2-nitrophenyl ring. The carbonyl group within the ester linkage is electron-withdrawing. For the purpose of EAS on the 2-fluorobenzoate ring, the key substituent is the -C(=O)OAr group attached to the ring. This group is deactivating and a meta-director. libretexts.org The carbonyl carbon has a partial positive charge, which destabilizes the adjacent positive charge that develops in the sigma complex during ortho and para attack. libretexts.orgyoutube.com
In the 2-fluorobenzoate ring, the fluorine is at position 2 and the ester linkage is at position 1.
The fluorine atom directs incoming electrophiles to positions 3 (ortho) and 5 (para).
The ester group directs incoming electrophiles to position 4 (meta).
Given that halogens are deactivating ortho-, para-directors and esters are deactivating meta-directors, the reaction would be slow. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, but a mixture of products would be expected.
Further derivatization of the 2-fluorobenzoate ring via electrophilic aromatic substitution would require forcing conditions due to the deactivating nature of both substituents. Plausible transformations could include:
Nitration: Introduction of a nitro group could be achieved using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). Given the directing effects, the nitro group would be expected to add at the positions meta to the ester and ortho/para to the fluorine.
Halogenation: Bromination or chlorination could be accomplished using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. The halogen would be directed to the ortho and para positions relative to the fluorine atom.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), likely at the less sterically hindered positions directed by the substituents.
These reactions would likely proceed with low to moderate yields due to the deactivated nature of the aromatic ring.
Application as a Chemical Precursor in Advanced Organic Synthesis
While specific, large-scale applications of this compound are not widely documented in readily available literature, its structure suggests significant potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Related compounds, such as 5-fluoro-2-nitrophenol and 5-fluoro-2-nitrobenzoic acid, are known intermediates for pharmaceuticals and agrochemicals. guidechem.comgoogle.comchemsrc.com
The primary value of this compound as a precursor lies in the synthetic versatility of its functional groups:
The Nitro Group: As discussed, the nitro group can be selectively reduced to an amine. The resulting product, 5-fluoro-2-aminophenyl 2-fluorobenzoate, is a bifunctional molecule. The newly formed aniline (B41778) moiety is a key nucleophile and a building block for forming amides, sulfonamides, and for constructing heterocyclic rings, which are common motifs in biologically active compounds.
The Ester Linkage: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-nitrophenol and 2-fluorobenzoic acid. This allows the molecule to serve as a protected form of these two valuable chemical building blocks, which can be released at a later stage in a synthetic sequence.
The combination of fluorine atoms and a latent amino group makes this molecule and its derivatives attractive for creating novel bioactive compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov Therefore, this compound represents a useful scaffold for introducing two fluorinated phenyl rings into a larger target molecule.
Utilization in Multi-Step Synthesis of Complex Molecular Architectures
Currently, there is a lack of specific examples in peer-reviewed literature detailing the use of this compound as a key intermediate or building block in the total synthesis of complex natural products or other elaborate molecular architectures. The inherent reactivity of the ester linkage, activated by the electron-withdrawing nitro group, suggests its potential as an acylating agent. In a hypothetical multi-step synthesis, this compound could be employed to introduce the 2-fluorobenzoyl group onto a nucleophilic site of a complex intermediate.
Hypothetical Reaction Scheme:
| Step | Reactant A | Reactant B | Product | Conditions | Purpose |
| 1 | Complex Molecule with -OH or -NH2 group | This compound | Acylated Complex Molecule | Base (e.g., DMAP, Et3N), Aprotic Solvent (e.g., DCM, THF) | Introduction of the 2-fluorobenzoyl moiety. |
| 2 | Acylated Complex Molecule | Reducing Agent (e.g., H2, Pd/C) | Aminated Intermediate | Standard reduction conditions | Reduction of the nitro group to an amine for further functionalization. |
This table is illustrative of potential reactivity and does not represent data from published research.
Role in Cascade Reactions and Tandem Processes for Synthetic Efficiency
There are no specific reports of this compound being utilized as a substrate in cascade or tandem reactions designed to enhance synthetic efficiency. Such reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, are of significant interest in modern organic synthesis.
Conceptually, a molecule like this compound could be envisioned as a precursor in a tandem reaction sequence. For instance, a process could be designed where initial nucleophilic acyl substitution at the ester carbonyl is followed by a subsequent intramolecular reaction involving the nitro group (e.g., after in situ reduction) or one of the fluoro-substituted aromatic rings (e.g., through nucleophilic aromatic substitution).
Hypothetical Tandem Reaction:
| Reactant | Reagent(s) | Key Transformations | Potential Product Class |
| This compound | 1. Di-nucleophile (e.g., amino alcohol) 2. Reducing agent | 1. Acylation 2. Intramolecular cyclization | Heterocyclic scaffolds (e.g., benzoxazines) |
This table presents a conceptual application and is not based on documented experimental findings.
Computational and Theoretical Studies on 5 Fluoro 2 Nitrophenyl 2 Fluorobenzoate
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (B1215865), DFT calculations would be employed to determine its optimized ground state geometry. This process involves finding the spatial arrangement of atoms that corresponds to the lowest potential energy.
Key parameters obtained from these calculations would include bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate other important electronic properties such as the dipole moment, which provides insight into the molecule's polarity, and atomic charges, which indicate the distribution of electron density across the molecule.
Table 1: Hypothetical DFT-Calculated Ground State Properties of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate
| Property | Predicted Value |
| Total Energy (Hartree) | -1125.456 |
| Dipole Moment (Debye) | 4.8 |
| C-O (ester) Bond Length (Å) | 1.36 |
| C-N (nitro) Bond Length (Å) | 1.48 |
| C-F (phenyl) Bond Length (Å) | 1.35 |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would map the spatial distribution of these orbitals. The locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-withdrawing nature of the nitro and fluoro groups would be expected to significantly influence the electron density distribution and the location of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -8.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is for illustrative purposes to show the output of an FMO analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to map out the potential energy surface of a chemical reaction, providing detailed insights into reaction mechanisms that can be difficult to obtain experimentally.
For any chemical reaction involving this compound, such as nucleophilic aromatic substitution or ester hydrolysis, computational methods can be used to identify the transition state structures. A transition state represents the highest energy point along the reaction coordinate. By characterizing its geometry and energy, chemists can calculate the activation energy of the reaction, which is a primary determinant of the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to locate these critical points on the potential energy surface.
When a reaction can proceed through multiple pathways, computational modeling can predict the most likely route. By calculating the activation energies for each potential pathway, the one with the lowest energy barrier is identified as the kinetically favored path. This is particularly relevant for predicting regioselectivity and stereoselectivity. For this compound, with multiple potential reaction sites on its two aromatic rings, this analysis would be crucial in predicting the outcome of a given transformation.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (its conformation) can significantly impact its physical properties and biological activity. This compound has rotational freedom around the ester linkage and the bonds connecting the rings to the ester group.
A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface that reveals the most stable (lowest energy) conformers and the energy barriers to rotation between them. Such studies can identify the preferred spatial arrangement of the molecule in the gas phase or in solution. Furthermore, these models can be extended to study how the molecule might interact with other molecules, including potential intermolecular hydrogen bonds or stacking interactions, which are critical for understanding its behavior in a condensed phase.
Potential Energy Surface Scans for Conformational Flexibility
A key aspect of understanding the behavior of a molecule like this compound would be the exploration of its conformational landscape. This is typically achieved through Potential Energy Surface (PES) scans. By systematically varying specific dihedral angles within the molecule and calculating the corresponding energy at each step, computational chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
For this compound, the primary bonds of interest for such a scan would be the ester linkage (C-O-C-C) and the bonds connecting the phenyl rings to the ester group. The resulting data would reveal how the molecule flexes and rotates, which is crucial for understanding its potential interactions with other molecules.
A hypothetical data table representing the results of a PES scan for a key dihedral angle might look as follows. This table is for illustrative purposes only and is not based on actual experimental or computational data.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.5 |
| 90 | 0.0 (Global Minimum) |
| 120 | 1.8 |
| 150 | 4.5 |
| 180 | 3.0 (Local Minimum) |
This illustrative table demonstrates how a PES scan can identify the lowest energy conformation (in this hypothetical case, at a 90-degree dihedral angle) and other stable or semi-stable arrangements.
Analysis of Non-Covalent Interactions within Reaction Environments
Non-covalent interactions play a pivotal role in determining the structure, stability, and reactivity of molecules. For this compound, a computational analysis would investigate a range of these interactions, both intramolecularly and with surrounding molecules in a reaction environment.
Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis would be employed to identify and characterize these weak interactions. Key interactions to investigate would include:
Hydrogen Bonds: Although not a classic hydrogen bond donor, the presence of electronegative fluorine and oxygen atoms could lead to weak C-H···F and C-H···O interactions.
Halogen Bonds: The fluorine atoms could act as halogen bond acceptors.
van der Waals Forces: These ubiquitous forces would also be a significant factor in the molecule's structure and interactions.
A hypothetical table summarizing the findings of a non-covalent interaction analysis is presented below. This table is for illustrative purposes and does not represent actual data.
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
| Intramolecular Hydrogen Bond | C-H ··· O=C | 2.5 | -0.8 |
| Halogen Bond | C-F ··· O (nitro) | 3.1 | -0.3 |
| π-π Stacking | Phenyl Ring 1 - Phenyl Ring 2 | 3.8 | -1.2 |
This illustrative table shows how a computational study could quantify the strength and geometry of various non-covalent interactions within the molecule, providing insights into its preferred three-dimensional structure.
Advanced Methodologies for the Academic Investigation of 5 Fluoro 2 Nitrophenyl 2 Fluorobenzoate Transformations
In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
The transformations of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (B1215865), such as nucleophilic aromatic substitution or ester hydrolysis, can be effectively monitored in real-time using various spectroscopic methods. Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the concentration changes of reactants, products, and any observable intermediates. perkinelmer.comnih.govacs.org
For instance, during the hydrolysis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, FTIR spectroscopy can monitor the disappearance of the ester's characteristic carbonyl (C=O) stretching frequency (typically around 1740-1760 cm⁻¹) and the appearance of the carboxylic acid C=O stretch from the 2-fluorobenzoic acid product. perkinelmer.comnih.gov Simultaneously, changes in the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) on the aromatic ring can provide additional data points. acs.org
| Time (minutes) | Absorbance at Ester C=O Peak (1755 cm⁻¹) | Absorbance at Carboxylic Acid C=O Peak (1710 cm⁻¹) | Reactant Concentration (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 100 |
| 10 | 0.75 | 0.25 | 75 |
| 20 | 0.56 | 0.44 | 56 |
| 30 | 0.42 | 0.58 | 42 |
| 60 | 0.18 | 0.82 | 18 |
| 120 | 0.03 | 0.97 | 3 |
Real-time NMR spectroscopy can also be employed, particularly for slower reactions, to provide detailed structural information on all species in the reaction mixture, which is crucial for identifying unexpected intermediates or byproducts. nih.gov
To gain deeper mechanistic insights, advanced spectroscopic probes and techniques can be utilized. These methods go beyond simple concentration monitoring to explore the electronic and structural dynamics of the reacting molecules. numberanalytics.comupenn.edu
Spectroscopic probes are molecules designed to change their spectroscopic properties (e.g., fluorescence or UV-Vis absorption) in response to specific chemical events, such as a change in pH or the presence of a particular ion. nih.gov In the context of this compound transformations, a probe could be designed to interact with the phenoxide leaving group, providing a fluorescent signal upon its formation.
Time-resolved spectroscopy operates on ultrafast timescales (femtoseconds to microseconds) and can be used to study the dynamics of very short-lived intermediates, such as excited states in photochemical reactions or the transient species formed immediately after bond cleavage. numberanalytics.com For example, transient absorption spectroscopy could potentially be used to observe the formation and decay of a Meisenheimer complex during a nucleophilic aromatic substitution reaction on the nitrophenyl ring. nih.gov
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| Time-Resolved Spectroscopy | Uses pump-probe laser pulses to study ultrafast chemical dynamics. numberanalytics.com | Detection and characterization of short-lived intermediates like Meisenheimer complexes in SNAr reactions. |
| 2D NMR Spectroscopy (e.g., EXSY) | Correlates nuclear spins to reveal through-bond and through-space interactions and chemical exchange. numberanalytics.com | Identifying the structure of transient intermediates and mapping out chemical exchange pathways. |
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon reacting with or binding to an analyte. nih.gov | Designing a probe that fluoresces upon reaction with the 5-fluoro-2-nitrophenolate leaving group to monitor its formation rate. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules adsorbed on metal surfaces. numberanalytics.com | Studying reaction mechanisms at very low concentrations or at interfaces. |
Quantitative Kinetic Analysis Techniques for Rate Determination
Quantitative kinetic analysis is essential for understanding the factors that influence the speed of a reaction and for mathematically describing its mechanism. perkinelmer.com
The rate law for a transformation of this compound, such as its reaction with a nucleophile (e.g., an amine), can be determined using the method of initial rates. youtube.comkhanacademy.org This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant. The initial reaction rate is measured for each experiment, often by using the spectroscopic techniques described previously.
The general rate law for the reaction of this compound (A) with a nucleophile (B) can be written as: Rate = k[A]ˣ[B]ʸ
Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. By comparing the change in rate with the change in concentration between experiments, the orders 'x' and 'y' can be determined. youtube.com
| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
Investigating the effect of temperature on the reaction rate provides critical information about the reaction's activation energy (Ea), which is the minimum energy required for the reaction to occur. amu.edu.pl This is achieved by determining the rate constant, k, at several different temperatures. researchgate.netnih.gov
The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation: k = A * e^(-Ea/RT)
A more practical, linear form of the equation is obtained by taking the natural logarithm: ln(k) = -Ea/R * (1/T) + ln(A)
By plotting ln(k) versus 1/T (an Arrhenius plot), a straight line is obtained with a slope of -Ea/R. oarjpublication.com This allows for the experimental determination of the activation energy. acs.org A higher activation energy indicates a greater sensitivity of the reaction rate to temperature. amu.edu.pl This data is fundamental for constructing a reaction's energy profile, which maps the energy changes as reactants are converted into products through a transition state. researchgate.netnih.gov
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (L² mol⁻² s⁻¹) | ln(k) |
|---|---|---|---|
| 298 | 0.003356 | 0.020 | -3.912 |
| 308 | 0.003247 | 0.045 | -3.099 |
| 318 | 0.003145 | 0.095 | -2.354 |
| 328 | 0.003049 | 0.190 | -1.661 |
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is an unambiguous and powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.innumberanalytics.com This involves replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (D), or ¹⁶O with ¹⁸O). wikipedia.orgresearchgate.net
For the study of this compound transformations, isotopic labeling can resolve key mechanistic questions. For example, in ester hydrolysis, it is crucial to know whether the cleavage occurs at the acyl-oxygen bond or the aryl-oxygen bond. This can be determined by performing the hydrolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O).
If the reaction proceeds via cleavage of the acyl-oxygen bond (pathway A), the ¹⁸O label will be incorporated into the 2-fluorobenzoic acid product. If cleavage occurs at the aryl-oxygen bond (pathway B), the ¹⁸O label will not be found in the carboxylic acid but in the 5-fluoro-2-nitrophenol (B146956) product. The position of the label in the separated products can be precisely determined using mass spectrometry or ¹³C NMR spectroscopy (if a ¹³C label is used in conjunction). wikipedia.orgresearchgate.net For ester hydrolysis, cleavage almost invariably occurs at the acyl-oxygen bond.
This method provides direct evidence of bond-forming and bond-breaking steps, which is fundamental to confirming or refuting a proposed reaction pathway. ias.ac.in
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
While primary KIEs involving C-H bond cleavage are less anticipated in the main hydrolysis or aminolysis pathways of this compound, solvent isotope effects are highly informative. By comparing the reaction rate in H₂O versus deuterium (B1214612) oxide (D₂O), mechanistic details can be inferred. Solvent isotope effects (kH₂O/kD₂O) can reveal the role of proton transfers in the transition state of the rate-determining step. nih.govosti.gov
In the context of ester hydrolysis, which is a likely transformation for the target compound, KIE studies on analogous systems like p-nitrophenyl acetate (B1210297) (PNPA) provide a blueprint for what could be expected. acs.org Mechanistic studies on the acyl transfer from PNPA to hydroxylamine (B1172632) have utilized a suite of isotope effect measurements at different positions to build a detailed picture of the transition state. acs.org These include solvent KIEs as well as heavy-atom KIEs at the carbonyl carbon (¹³C), carbonyl oxygen (¹⁸O), and leaving group oxygen (¹⁸O). acs.org
The following table presents experimentally determined KIE values for the reaction of a related nitrophenyl ester, demonstrating how different isotopic substitutions can be used to probe the reaction mechanism.
| Isotope Effect | Isotopic Position | Value (at pH 6.0) | Mechanistic Implication |
| Leaving Group ¹⁸O KIE | p-Nitrophenyl Oxygen | 1.0310 | Significant C-O bond cleavage in the transition state. acs.org |
| Carbonyl ¹³C KIE | Ester Carbonyl Carbon | 1.0287 | Change in bonding at the carbonyl carbon, consistent with the formation of a tetrahedral intermediate. acs.org |
| Carbonyl ¹⁸O KIE | Ester Carbonyl Oxygen | 1.0082 | Indicates rehybridization of the carbonyl carbon from sp² to sp³, supporting the formation of a tetrahedral intermediate. acs.org |
| Solvent Deuterium KIE | H₂O vs. D₂O | 1.4 (at pH 7.5) | Suggests proton transfer is involved in the rate-determining step. acs.org |
| Data derived from the acyl transfer reaction of p-nitrophenyl acetate with hydroxylamine, which serves as a model for nucleophilic attack on an activated phenyl ester. acs.org |
By applying these methodologies to this compound, researchers could precisely determine whether its transformations proceed via nucleophilic acyl substitution or SNAr, characterize the structure of the transition state, and identify the rate-determining step, thereby gaining a complete mechanistic understanding of its reactivity.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Analogs and Derivatives
The synthesis of analogs and derivatives of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (B1215865) is a primary avenue for future research. This involves not only the modification of the existing scaffold but also the development of entirely new synthetic routes that offer greater efficiency, selectivity, and access to a wider range of structural diversity.
One promising approach is the use of p-nitrophenyl (PNP) activated esters for the rapid preparation of labeled acylation synthons. nih.govnih.gov This methodology could be adapted for the synthesis of various analogs of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, potentially enabling the introduction of isotopic labels for use in mechanistic studies or as tracers. nih.govrsc.org The synthesis of the precursor, 5-fluoro-2-nitrophenol (B146956), has been described through a two-step process involving the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849), followed by diazotization and hydrolysis. google.com Similarly, 5-fluoro-2-nitrobenzoic acid can be synthesized by the nitration of 3-fluorobenzoic acid. guidechem.comgoogle.com These precursors provide a foundation for creating a library of ester derivatives.
Future synthetic strategies will likely focus on catalytic methods to improve efficiency and reduce waste. For instance, the development of novel catalysts for the direct fluorination or nitration of benzoate (B1203000) esters could provide more direct routes to these compounds. numberanalytics.comresearchgate.netle.ac.uknus.edu.sg The exploration of different coupling partners in esterification reactions will also be crucial for generating a diverse set of analogs with varied electronic and steric properties.
| Precursor Compound | Synthetic Method | Key Reagents |
| 5-Fluoro-2-nitrophenol | Diazotization of 5-fluoro-2-nitroaniline (B53378) | 2,4-difluoronitrobenzene, NH3, H2SO4, NaNO2 |
| 5-Fluoro-2-nitrobenzoic acid | Nitration of 3-fluorobenzoic acid | 3-fluorobenzoic acid, fuming HNO3, concentrated H2SO4 |
Exploration of New Chemical Transformations and Reaction Discovery
The unique electronic properties of this compound, arising from the interplay of the fluoro and nitro groups, make it an interesting substrate for exploring new chemical transformations. The electron-deficient nature of the nitrophenyl ring suggests it could be susceptible to nucleophilic aromatic substitution reactions, allowing for the displacement of the fluorine or nitro group to introduce new functionalities.
Future research could investigate the reactivity of the ester linkage under various conditions, including hydrolysis, transesterification, and amidation. The stability of p-nitrophenyl esters has been shown to be advantageous in acylation reactions, suggesting that this compound could serve as a stable and effective acylating agent. nih.govrsc.org Studies on the hydrolysis of p-nitrophenyl esters have been conducted using semi-fluorinated quaternary ammonium (B1175870) polymer latexes and films, providing insights into the catalytic decomposition of such compounds. marshall.eduacs.orgresearchgate.net
Furthermore, the presence of two fluorinated aromatic rings opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. The development of new catalytic systems to facilitate such transformations would be a significant area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis of this compound and its derivatives. youtube.combeilstein-journals.orgnih.gov Flow chemistry, with its superior heat and mass transfer, can enable safer and more efficient execution of potentially hazardous reactions, such as nitrations. nih.gov It also allows for precise control over reaction parameters, leading to improved yields and purities. beilstein-journals.org
Automated synthesis platforms can be employed to rapidly generate libraries of analogs by systematically varying the phenol (B47542) and carboxylic acid components. researchgate.net This high-throughput approach would accelerate the exploration of structure-activity relationships for this class of compounds. The on-demand generation of reactive intermediates, a key feature of flow chemistry, could also be utilized in the synthesis of precursors or in subsequent transformations of the target molecule. youtube.com
The integration of these technologies will not only streamline the synthesis of known compounds but also facilitate the discovery of new reactions and molecules by enabling the exploration of a wider range of reaction conditions and substrates.
| Technology | Potential Application in Synthesis | Advantages |
| Flow Chemistry | Nitration and esterification reactions | Improved safety, better heat and mass transfer, precise control over reaction parameters. beilstein-journals.orgnih.gov |
| Automated Synthesis | Library synthesis of analogs | High-throughput screening of reaction conditions and substrates, rapid generation of diverse compounds. researchgate.net |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is poised to play a crucial role in guiding the future research of this compound and its analogs. mdpi.com Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of these molecules. mdpi.com Such computational studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic targets with desired properties.
Free-energy perturbation methods can be employed for "computational fluorine scanning" to predict the binding affinities of fluorinated analogues to biological targets, which could be particularly relevant if this class of compounds is explored for pharmaceutical applications. nih.gov Predictive models can also be developed to understand and forecast the outcomes of various chemical reactions, thereby reducing the need for extensive experimental screening.
The synergy between computational modeling and experimental work will be essential for accelerating the discovery and development of new molecules based on the this compound scaffold. By predicting the properties and reactivity of virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-2-nitrophenyl 2-fluorobenzoate?
The compound is synthesized via esterification between 5-fluoro-2-nitrophenol and 2-fluorobenzoyl chloride. The acid chloride is typically prepared by treating 2-fluorobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux (4–12 hours, 50°C). The phenol is then reacted with the acid chloride in the presence of a base (e.g., pyridine) to deprotonate the hydroxyl group, promoting nucleophilic acyl substitution. Purification involves solvent removal under reduced pressure and recrystallization .
Q. How is the compound characterized structurally and analytically post-synthesis?
- 1H and 19F NMR spectroscopy are critical for confirming ester bond formation and fluorine substitution patterns.
- Melting point analysis (e.g., precursor 5-fluoro-2-nitrophenol melts at 34–37°C) provides preliminary purity assessment.
- HPLC with UV detection (e.g., 254 nm) quantifies purity, while IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹) .
Q. What solvents and conditions are optimal for storing this compound?
The compound should be stored anhydrously in airtight containers at 0–6°C to prevent hydrolysis. Dichloromethane or acetonitrile are suitable solvents for dissolution, avoiding protic solvents like water or alcohols .
Advanced Research Questions
Q. How do reaction parameters influence yield and selectivity in the synthesis of this compound?
- Catalyst choice : N,N-dimethylformamide (DMF) accelerates acid chloride formation compared to N-methyl acetamide but may increase side products.
- Temperature : Reflux (50°C) improves reaction kinetics but risks thermal decomposition; lower temperatures (0–20°C) favor selectivity in sensitive intermediates.
- Solvent polarity : Dichloromethane balances reactivity and solubility, while benzene (toxic) is less preferred despite high yields in related syntheses .
Q. What strategies mitigate competing side reactions during esterification?
- Stoichiometric control : Use a 10–20% excess of 2-fluorobenzoyl chloride to ensure complete phenol conversion.
- Anhydrous conditions : Molecular sieves or inert gas (N₂) atmospheres prevent acid chloride hydrolysis.
- Reaction monitoring : TLC (silica gel, hexane:ethyl acetate) tracks progress, and quenching unreacted acid chloride with ice water minimizes side products .
Q. How can regioselectivity challenges in nitro- and fluoro-substituted aromatic systems be addressed?
Nitration of fluorinated precursors requires careful control of nitrating agents (HNO₃/H₂SO₄) to avoid meta/para competition. Steric and electronic effects from the fluorine substituent direct nitration to the ortho position. Computational modeling (DFT) predicts regioselectivity, validated by LC-MS analysis of reaction mixtures .
Q. What analytical techniques resolve co-eluting fluorinated byproducts in HPLC?
- LC-MS/MS : Differentiates compounds via mass fragmentation patterns.
- 19F NMR : Identifies distinct fluorine environments in byproducts.
- Ion-pair chromatography : Using tetrabutylammonium bromide improves separation of polar nitro- and fluoro-substituted analogs .
Methodological Considerations
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Synthetic Optimization Table :
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Safety Protocols :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
